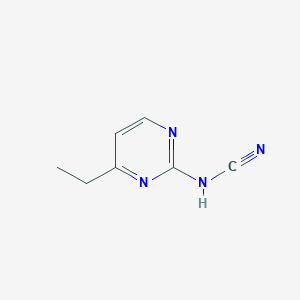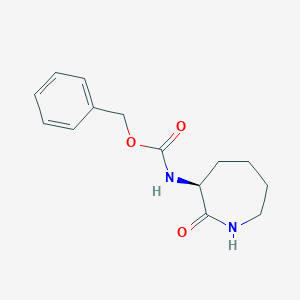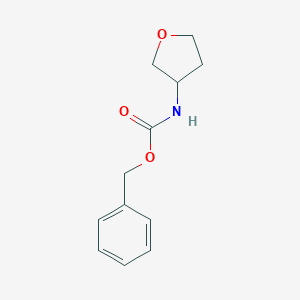
Benzyl oxolan-3-ylcarbamate
概要
説明
Benzyl oxolan-3-ylcarbamate, also known as BOCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BOCA is a carbamate derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
作用機序
The mechanism of action of Benzyl oxolan-3-ylcarbamate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, tumor growth, and viral replication. Benzyl oxolan-3-ylcarbamate has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. It has also been found to inhibit the activity of various kinases and transcription factors that are involved in tumor growth and viral replication.
生化学的および生理学的効果
Benzyl oxolan-3-ylcarbamate has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. It has also been found to inhibit the growth of various tumor cell lines and to induce apoptosis in these cells. In addition, Benzyl oxolan-3-ylcarbamate has been found to exhibit anti-viral properties, inhibiting the replication of various viruses, including HIV-1 and HCV.
実験室実験の利点と制限
Benzyl oxolan-3-ylcarbamate has several advantages for use in laboratory experiments. It is highly pure and stable, making it easy to work with and ensuring consistent results. It has also been extensively studied, so its properties and effects are well understood. However, there are also some limitations to its use. Benzyl oxolan-3-ylcarbamate can be expensive to synthesize, which may limit its availability for some researchers. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
将来の方向性
There are several potential future directions for research on Benzyl oxolan-3-ylcarbamate. One area of interest is the development of new drugs and treatments based on Benzyl oxolan-3-ylcarbamate's properties and effects. For example, Benzyl oxolan-3-ylcarbamate could be used as a starting point for the development of new anti-inflammatory drugs or anti-tumor agents. Another area of interest is the study of Benzyl oxolan-3-ylcarbamate's mechanism of action in more detail. By understanding how Benzyl oxolan-3-ylcarbamate works at a molecular level, researchers may be able to identify new targets for drug development and gain a better understanding of the biological processes involved in inflammation, tumor growth, and viral replication. Finally, there is potential for the development of new analytical methods for the detection and quantification of Benzyl oxolan-3-ylcarbamate in biological samples. These methods could be used to monitor the pharmacokinetics and pharmacodynamics of Benzyl oxolan-3-ylcarbamate in vivo, providing valuable information for the development of new drugs and treatments.
科学的研究の応用
Benzyl oxolan-3-ylcarbamate has been studied extensively for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. These properties make it a promising candidate for use in various research applications, including the development of new drugs and treatments for a range of diseases and conditions.
特性
CAS番号 |
100390-87-2 |
|---|---|
製品名 |
Benzyl oxolan-3-ylcarbamate |
分子式 |
C12H15NO3 |
分子量 |
221.25 g/mol |
IUPAC名 |
benzyl N-(oxolan-3-yl)carbamate |
InChI |
InChI=1S/C12H15NO3/c14-12(13-11-6-7-15-9-11)16-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) |
InChIキー |
FKFYSAGKTJGORY-UHFFFAOYSA-N |
SMILES |
C1COCC1NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
C1COCC1NC(=O)OCC2=CC=CC=C2 |
同義語 |
3-N-CBZ-TETRAHYDROFURAN-3-YL-AMINE |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

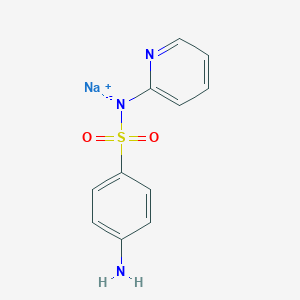
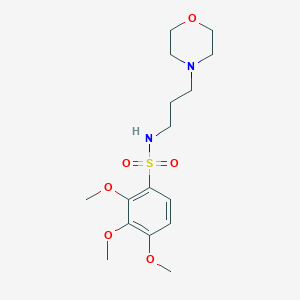
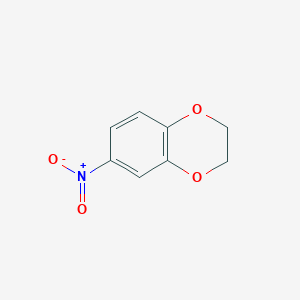
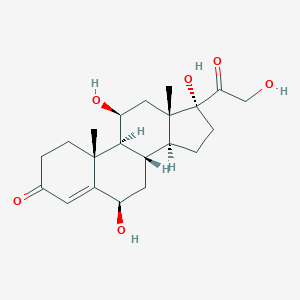
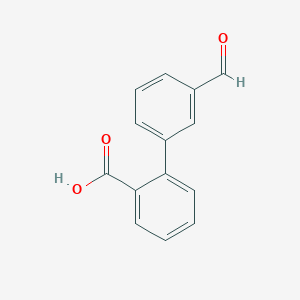
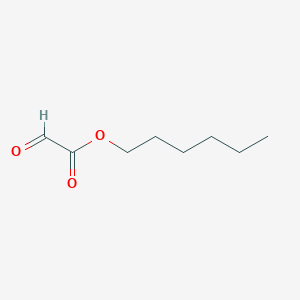
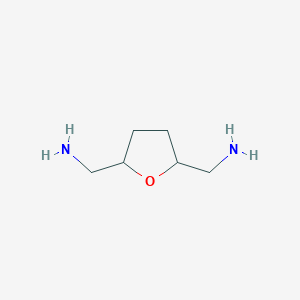
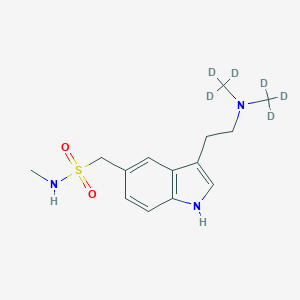
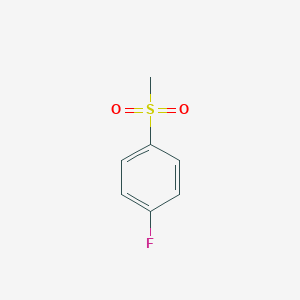
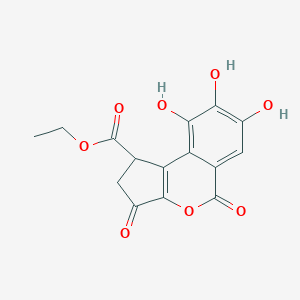

![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide](/img/structure/B21143.png)
